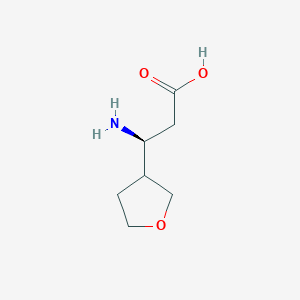
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of an oxolane ring attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxypropanoic acid and oxirane.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of suitable solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(oxolan-3-yl)propanoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxolane ring, leading to ring-opening and formation of linear amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Linear amino alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme mechanisms and designing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to mimic natural amino acids allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Mécanisme D'action
The mechanism by which (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-3-(oxolan-3-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(tetrahydrofuran-3-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-amino-3-(oxolan-2-yl)propanoic acid: Differing in the position of the oxolane ring attachment.
Uniqueness
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the oxolane ring. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
Clé InChI |
XXVHEYJMCXECKB-GDVGLLTNSA-N |
SMILES isomérique |
C1COCC1[C@H](CC(=O)O)N |
SMILES canonique |
C1COCC1C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)

![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
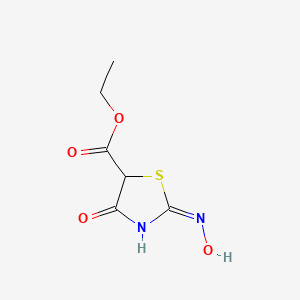

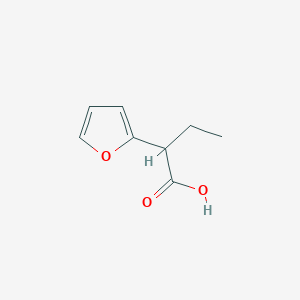
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
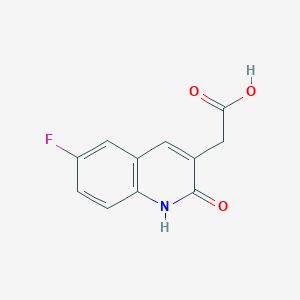
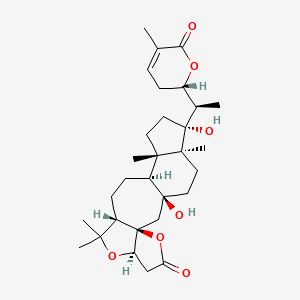
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
